REACTION_CXSMILES
|
[C:1]([O:9][CH3:10])(=[O:8])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH3:11][I:12]>CO>[I-:12].[CH3:10][O:9][C:1]([C:2]1[CH:7]=[CH:6][N+:5]([CH3:11])=[CH:4][CH:3]=1)=[O:8] |f:3.4|
|
Name
|
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)(=O)OC
|
Name
|
|
Quantity
|
1.4 kg
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered off
|
Type
|
WASH
|
Details
|
the product was washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[I-].COC(=O)C1=CC=[N+](C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.385 kg | |
YIELD: PERCENTYIELD | 97.2% | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |